molecular formula C8H10O4Sn B12646240 Tin(2+) methacrylate CAS No. 76148-13-5

Tin(2+) methacrylate

Cat. No.: B12646240
CAS No.: 76148-13-5
M. Wt: 288.87 g/mol
InChI Key: MBSDEGCNBZHTNW-UHFFFAOYSA-L
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Description

Tin(2+) methacrylate (chemical formula: Sn(CH₂=C(CH₃)COO)₂) is an organotin compound where a tin(II) ion is coordinated with two methacrylate anions. Methacrylates are esters of methacrylic acid, widely used in polymer chemistry due to their ability to undergo radical polymerization. This compound is primarily utilized as a polymerization catalyst or crosslinking agent in specialty polymers, though its applications are niche compared to other organotin compounds like tributyltin (TBT) or tin(II) ethylhexanoate .

Key properties of this compound include:

  • Molecular Weight: ~290.88 g/mol (calculated).
  • Reactivity: The tin(II) center is redox-active, enabling catalytic activity in radical polymerization reactions.
  • Stability: Prone to oxidation in air, forming tin(IV) species.

Properties

CAS No.

76148-13-5

Molecular Formula

C8H10O4Sn

Molecular Weight

288.87 g/mol

IUPAC Name

2-methylprop-2-enoate;tin(2+)

InChI

InChI=1S/2C4H6O2.Sn/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2

InChI Key

MBSDEGCNBZHTNW-UHFFFAOYSA-L

Canonical SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Sn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tin(2+) methacrylate can be synthesized through the reaction of tin(II) chloride with methacrylic acid. The reaction typically involves dissolving tin(II) chloride in an appropriate solvent, such as ethanol, and then adding methacrylic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure consistent quality and yield of the compound. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tin(2+) methacrylate undergoes various chemical reactions, including:

    Polymerization: this compound can participate in radical polymerization reactions to form polymers. This is particularly useful in the production of methacrylate-based polymers.

    Coordination Reactions: The tin(II) center can coordinate with other ligands, leading to the formation of complex structures.

Common Reagents and Conditions

    Radical Polymerization: This reaction typically requires initiators such as azobisisobutyronitrile (AIBN) and is carried out under inert conditions to prevent unwanted side reactions.

    Coordination Reactions: These reactions often involve the use of ligands such as phosphines or amines, and are conducted in solvents like dichloromethane or toluene.

Major Products

    Polymers: The primary product of the polymerization reaction is a polymer with methacrylate units.

    Complexes: Coordination reactions yield various tin(II) complexes, depending on the ligands used.

Scientific Research Applications

Chemistry

In chemistry, tin(2+) methacrylate is used as a precursor for the synthesis of methacrylate-based polymers. These polymers have applications in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance.

Biology and Medicine

This compound has potential applications in biomedical research, particularly in the development of biocompatible materials. Its ability to form polymers makes it suitable for creating scaffolds for tissue engineering and drug delivery systems.

Industry

In the industrial sector, this compound is used in the production of high-performance materials. Its polymers are employed in the manufacture of optical devices, electronics, and automotive components due to their durability and stability.

Mechanism of Action

The mechanism by which tin(2+) methacrylate exerts its effects is primarily through its ability to participate in polymerization reactions. The tin(II) center can initiate radical polymerization, leading to the formation of long polymer chains. Additionally, the coordination chemistry of tin(II) allows it to form stable complexes with various ligands, enhancing its versatility in different applications.

Comparison with Similar Compounds

Zinc Methacrylate (Zn(CH₂=C(CH₃)COO)₂)

  • Applications: Widely used in rubber vulcanization and ionomer resins.
  • Thermal Stability : Decomposes at ~250°C, higher than this compound (~200°C).
  • Catalytic Efficiency : Less redox-active than tin-based methacrylates but offers superior stability in aqueous systems .

Calcium Methacrylate (Ca(CH₂=C(CH₃)COO)₂)

  • Solubility : Insoluble in organic solvents; used in water-based coatings.
  • Toxicity: Low toxicity (unlike organotins), making it suitable for biomedical applications.
  • Reactivity: Limited catalytic utility due to the inertness of Ca²⁺ in redox reactions .

Lead Methacrylate (Pb(CH₂=C(CH₃)COO)₂)

  • Toxicity : Highly toxic, restricted under REACH regulations.
  • Catalytic Activity : Comparable to this compound but overshadowed by toxicity concerns .

Organotin Compounds

Tin(II) Ethylhexanoate (Sn(O₂CC₇H₁₅)₂)

  • Applications : Industry-standard catalyst for polyurethane and silicone curing.
  • Advantages: Higher thermal stability (up to 300°C) and solubility in nonpolar solvents compared to this compound .

Tributyltin Methacrylate (TBT-MA)

  • Function : Combines the biocidal activity of TBT with polymerizable methacrylate groups.
  • Regulatory Status : Banned in consumer products due to endocrine-disruption risks, unlike this compound, which has fewer ecotoxicity studies .

Comparison Table

Property This compound Zinc Methacrylate Tin(II) Ethylhexanoate
Molecular Weight 290.88 g/mol 279.61 g/mol 405.12 g/mol
Thermal Stability ~200°C ~250°C ~300°C
Solubility Polar aprotic solvents Polar solvents Nonpolar solvents
Toxicity (LD₅₀) Moderate Low High
Catalytic Efficiency High (redox-active) Moderate Very High

Data synthesized from general organotin literature and methacrylate databases .

Research Findings and Gaps

  • Polymerization Efficiency: this compound accelerates acrylate polymerization but is less efficient than tin(II) ethylhexanoate due to steric hindrance from the methacrylate groups .
  • Ecotoxicity: Limited data exist on its environmental impact, though organotins are broadly regulated for bioaccumulation risks .
  • Structural Insights : NMR and IR spectra of this compound remain underreported compared to zinc or calcium analogs, complicating purity assessments .

Biological Activity

Tin(II) methacrylate, a compound derived from tin, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant properties. This article reviews the available literature on the biological effects of tin(II) methacrylate and related tin compounds, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Tin(II) methacrylate is characterized by its methacrylate functional group attached to a tin center. The general formula can be represented as Sn C 4H 6O 2 \text{Sn C 4H 6O 2 }, where the methacrylate moiety contributes to the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of tin(II) complexes, including those involving tin(II) methacrylate. The following table summarizes key findings regarding the antimicrobial efficacy against various pathogens:

Tin Compound Pathogen Activity Reference
[Sn(HNPA)Cl2(H2O)2]Staphylococcus aureusHigh antibacterial activity
[Sn(HNCA)Cl2(H2O)2]Klebsiella pneumoniaeSignificant activity
Tin(II) methacrylateEscherichia coliModerate activity

The results indicate that tin(II) complexes exhibit significant antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. For instance, compounds like [Sn(HNPA)Cl2(H2O)2] have shown remarkable effectiveness against Staphylococcus aureus, while others have been effective against Klebsiella pneumoniae.

Antioxidant Activity

In addition to antimicrobial properties, tin(II) methacrylate has demonstrated antioxidant capabilities. Antioxidant assays, such as the DPPH radical scavenging assay, have been employed to evaluate these effects. The following table outlines the antioxidant activities of various tin complexes:

Tin Compound DPPH Scavenging Activity (%) Reference
[Sn(HNPA)Cl2(H2O)2]85%
Tin(II) methacrylate70%

These findings suggest that tin(II) complexes can effectively scavenge free radicals, thereby contributing to their potential therapeutic applications in oxidative stress-related diseases.

Case Studies and Research Findings

Several case studies have explored the biological activities of tin(II) compounds. For example, a study on Schiff base tin(II) complexes reported significant antimicrobial and antioxidant activities compared to their ligands. The coordination of phenolic oxygen and nitrogen with tin led to stable complexes with enhanced biological properties .

Another investigation focused on novel heteroleptic tin(II) complexes that were synthesized and characterized using various techniques. These complexes exhibited promising biological activities, indicating that modification of the ligand environment can influence their efficacy .

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